An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN
An In-depth Technical Guide to Acid-PEG1-bis-PEG3-BCN
For Researchers, Scientists, and Drug Development Professionals
Acid-PEG1-bis-PEG3-BCN is a heterotrifunctional and cleavable linker molecule designed for the synthesis of antibody-drug conjugates (ADCs).[1][2] Its unique structure incorporates three key functional components: a carboxylic acid group, a polyethylene glycol (PEG) spacer, and two bicyclo[6.1.0]nonyne (BCN) moieties. This combination of features makes it a valuable tool in the field of bioconjugation, particularly for the development of targeted cancer therapies.
The carboxylic acid end of the linker allows for stable amide bond formation with primary amines, such as those found on the surface of antibodies or other proteins.[3] The PEG chains, consisting of one and three ethylene glycol units, enhance the solubility and biocompatibility of the molecule, while also reducing steric hindrance during conjugation reactions.[4] The two BCN groups are highly reactive partners in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that enables the efficient and specific attachment of azide-containing molecules, such as cytotoxic drugs, without the need for a copper catalyst.[1][5]
Core Properties and Specifications
The physicochemical properties of Acid-PEG1-bis-PEG3-BCN are critical for its application in the precise construction of ADCs. The following table summarizes the key quantitative data for this linker.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₈₁N₅O₁₈ | [1] |
| Molecular Weight | 1052.22 g/mol | [1] |
| Exact Mass | 1051.5570 | [1] |
| Purity | >90% | [1][4] |
| Physical Form | Oil | [1][4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. 10 mM in DMSO. | [4][6] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |
| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical. | [1] |
Mechanism of Action and Application in ADC Synthesis
The primary application of Acid-PEG1-bis-PEG3-BCN is as a linker in the construction of ADCs. The process involves a two-step conjugation strategy. First, the carboxylic acid group of the linker is activated and reacted with an amine group on a monoclonal antibody (mAb), forming a stable amide bond. Subsequently, the two BCN moieties on the linker are available to react with an azide-modified cytotoxic drug via SPAAC. This results in an ADC where the antibody specifically targets a tumor-associated antigen, delivering the potent drug directly to the cancer cells.
Experimental Protocols
While specific protocols may vary depending on the antibody and drug used, the following provides a general methodology for the conjugation of an antibody with a cytotoxic drug using Acid-PEG1-bis-PEG3-BCN.
Antibody-Linker Conjugation (Amide Coupling)
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Antibody Preparation : Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
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Linker Activation : Activate the carboxylic acid group of Acid-PEG1-bis-PEG3-BCN using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate organic solvent (e.g., DMF or DMSO).
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Conjugation Reaction : Add the activated linker to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR). A typical starting point is a 5- to 20-fold molar excess of the linker.
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Incubation : Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.
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Purification : Remove the excess, unreacted linker and byproducts using a desalting column or tangential flow filtration (TFF).
Drug Conjugation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
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Drug Preparation : Dissolve the azide-modified cytotoxic drug in a compatible solvent (e.g., DMSO).
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SPAAC Reaction : Add the azide-modified drug to the purified antibody-linker conjugate. A molar excess of the drug (typically 2- to 5-fold per BCN group) is used to ensure complete reaction.
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Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
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Final Purification : Purify the resulting ADC to remove any unreacted drug and other impurities using methods like size-exclusion chromatography (SEC) or TFF.
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Characterization : Characterize the final ADC to determine the DAR, concentration, purity, and binding affinity.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. acid-PEG1-bis-PEG3-BCN (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-PEG1-bis-PEG3-BCN - Immunomart [immunomart.org]
